molecular formula C10H16BrN3O5 B14278655 5-Bromo-2'-deoxy-6-hydroxy-5-methylcytidine

5-Bromo-2'-deoxy-6-hydroxy-5-methylcytidine

Cat. No.: B14278655
M. Wt: 338.16 g/mol
InChI Key: YITZCZFOSGQIGA-FZCTVIHWSA-N
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Description

5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine is a synthetic nucleoside analog. It is structurally related to cytidine, a nucleoside that is a component of RNA. The compound is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 6-position, and a methyl group at the 5-position of the cytidine base. This unique structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:

Industrial Production Methods

Industrial production of 5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield of the final product.

Mechanism of Action

The mechanism of action of 5-Bromo-2’-deoxy-6-hydroxy-5-methylcytidine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function by:

Properties

Molecular Formula

C10H16BrN3O5

Molecular Weight

338.16 g/mol

IUPAC Name

(4R,5S)-6-amino-5-bromo-4-hydroxy-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4H-pyrimidin-2-one

InChI

InChI=1S/C10H16BrN3O5/c1-10(11)7(12)13-9(18)14(8(10)17)6-2-4(16)5(3-15)19-6/h4-6,8,15-17H,2-3H2,1H3,(H2,12,13,18)/t4-,5+,6+,8+,10-/m0/s1

InChI Key

YITZCZFOSGQIGA-FZCTVIHWSA-N

Isomeric SMILES

C[C@]1([C@H](N(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O)O)Br

Canonical SMILES

CC1(C(N(C(=O)N=C1N)C2CC(C(O2)CO)O)O)Br

Origin of Product

United States

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